![molecular formula C27H36O9 B1201268 9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1201268.png)
9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid is a natural product found in Xylaria with data available.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Characterization
Complex Molecule Synthesis : Research on complex molecules, such as the one , often explores synthetic methodologies that enable the formation of intricate structures. For example, the work on xanthones from endophytic fungi and the synthesis of novel bicyclo[3.3.1]nonane derivatives highlights advanced synthetic strategies for producing complex organic compounds with potential biological activities (Liao et al., 2018; Klaić et al., 2002).
Coordination Chemistry : Studies on coordination chemistry, such as the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, provide insights into the design and synthesis of ligands that are highly preorganized for specific coordination geometries. This is crucial for developing metal-based drugs or catalytic systems (Comba et al., 2016).
Chemical Characterization : Detailed chemical characterization, including NMR, UV, IR, and MS, plays a vital role in understanding the properties of complex molecules. For instance, the characterization of new natural products from microfungi demonstrates the importance of comprehensive analytical techniques in elucidating molecular structures (Healy et al., 2004).
Potential Applications
Biological Activity : Complex organic molecules often exhibit diverse biological activities. For example, compounds isolated from endophytic fungi and marine sources have been evaluated for cytotoxic effects against cancer cell lines, highlighting the potential of such molecules in drug discovery (Jiang et al., 2014).
Material Science Applications : The synthesis of molecules with specific structural features can lead to materials with unique properties. The development of novel esters and alcohols containing a tetrahydropyran ring from 6-methyl-5-hepten-2-one illustrates how organic synthesis can contribute to the creation of new materials (Hanzawa et al., 2012).
Chemiluminogenic Properties : Research on compounds with chemiluminogenic properties offers potential applications in biochemical assays, sensors, and imaging technologies. The study of 10-methyl-9-(phenoxycarbonyl)acridinium cations in organic environments exemplifies how understanding the chemiluminogenic properties of molecules can lead to the development of novel analytical tools (Krzymiński et al., 2010).
Eigenschaften
Produktname |
9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |
|---|---|
Molekularformel |
C27H36O9 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
9-formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |
InChI |
InChI=1S/C27H36O9/c1-12(2)17-7-14-8-24(10-28)16-6-5-13(3)15(16)9-25(14,26(17,24)23(30)31)11-33-27-21(29)19-18(32-4)20(35-27)22(34-19)36-27/h7,10,12-16,18-22,29H,5-6,8-9,11H2,1-4H3,(H,30,31) |
InChI-Schlüssel |
NPDHWZIIOIVKIA-UHFFFAOYSA-N |
SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC56C(C7C(C(O5)C(O7)O6)OC)O |
Kanonische SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC56C(C7C(C(O5)C(O7)O6)OC)O |
Synonyme |
SCH 57404 SCH-57404 SCH57404 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



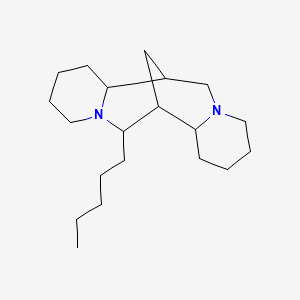

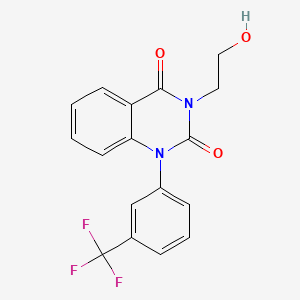
![(2R)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-amino-4-methylpentanamide](/img/structure/B1201190.png)
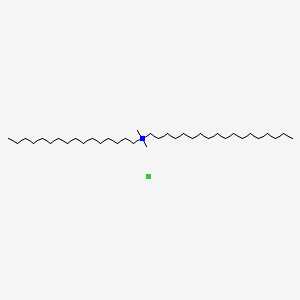


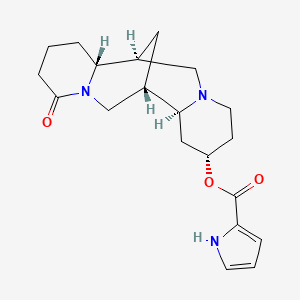
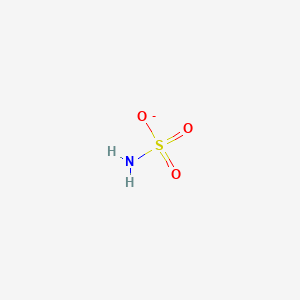
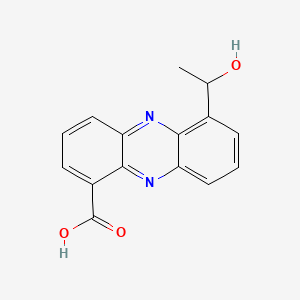

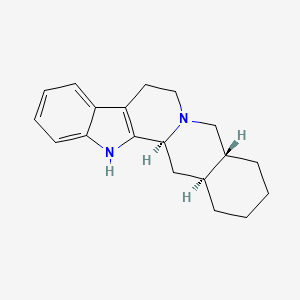

![4-[5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one](/img/structure/B1201208.png)